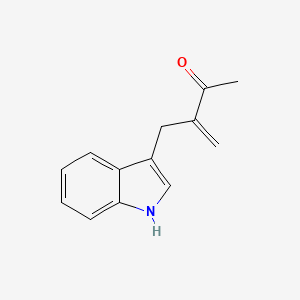![molecular formula C19H21IN2O B12533135 {4-[(4-Aminopiperidin-1-yl)methyl]-2-iodophenyl}(phenyl)methanone CAS No. 713497-43-9](/img/structure/B12533135.png)
{4-[(4-Aminopiperidin-1-yl)methyl]-2-iodophenyl}(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[(4-Aminopiperidin-1-yl)methyl]-2-iodophenyl}(phenyl)methanone is a complex organic compound that features a piperidine ring, an iodophenyl group, and a phenylmethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-Aminopiperidin-1-yl)methyl]-2-iodophenyl}(phenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Iodophenyl Group: The iodophenyl group is introduced via electrophilic aromatic substitution reactions, often using iodine and a suitable catalyst.
Attachment of the Phenylmethanone Moiety: The final step involves the coupling of the phenylmethanone group to the iodophenyl-piperidine intermediate, typically through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
{4-[(4-Aminopiperidin-1-yl)methyl]-2-iodophenyl}(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
{4-[(4-Aminopiperidin-1-yl)methyl]-2-iodophenyl}(phenyl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of {4-[(4-Aminopiperidin-1-yl)methyl]-2-iodophenyl}(phenyl)methanone involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it could inhibit key enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
{4-[(4-Aminopiperidin-1-yl)methyl]-2-(trifluoromethyl)phenyl}(phenyl)methanone: Similar structure but with a trifluoromethyl group instead of iodine.
{4-[(4-Aminopiperidin-1-yl)methyl]-2-chlorophenyl}(phenyl)methanone: Contains a chlorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in {4-[(4-Aminopiperidin-1-yl)methyl]-2-iodophenyl}(phenyl)methanone imparts unique reactivity and biological activity compared to its analogs. The iodine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets.
Propiedades
Número CAS |
713497-43-9 |
|---|---|
Fórmula molecular |
C19H21IN2O |
Peso molecular |
420.3 g/mol |
Nombre IUPAC |
[4-[(4-aminopiperidin-1-yl)methyl]-2-iodophenyl]-phenylmethanone |
InChI |
InChI=1S/C19H21IN2O/c20-18-12-14(13-22-10-8-16(21)9-11-22)6-7-17(18)19(23)15-4-2-1-3-5-15/h1-7,12,16H,8-11,13,21H2 |
Clave InChI |
UFENCVBJSKLWJC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1N)CC2=CC(=C(C=C2)C(=O)C3=CC=CC=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


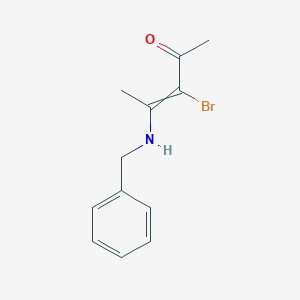
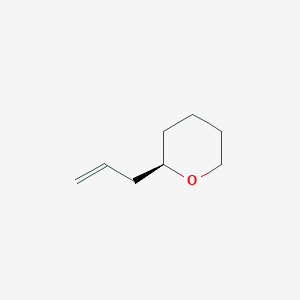
![(1S,2R,4R)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12533074.png)
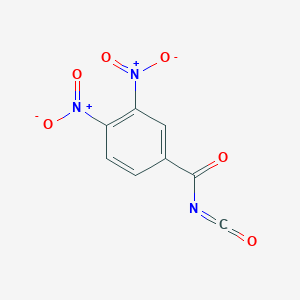
![(2S)-2-[Methoxy(diphenyl)methyl]-1-[(thiophen-3-yl)methyl]pyrrolidine](/img/structure/B12533084.png)
![2-Oxo-1-oxaspiro[4.5]decan-8-yl 2-methylprop-2-enoate](/img/structure/B12533105.png)
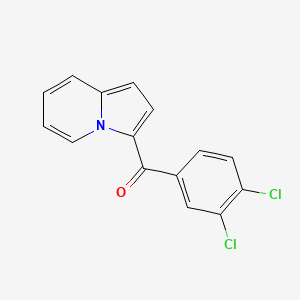

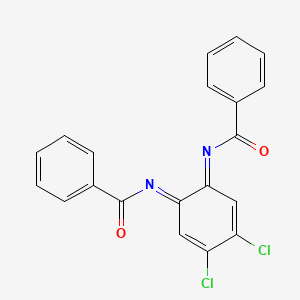
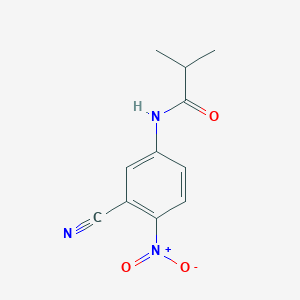

![4-[(2-Ethyl-2H-tetrazol-5-yl)methyl]aniline](/img/structure/B12533144.png)
